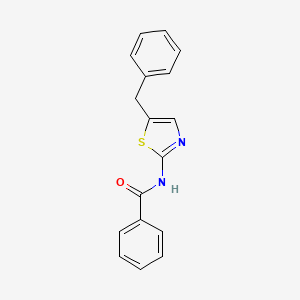
N-(5-benzyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)benzamide, also known by its systematic name, is a chemical compound with the following molecular formula:
C17H13N3O3S
. Its CAS number is 303791-89-1, and its molecular weight is approximately 339.375 g/mol . This compound belongs to the class of thiazole derivatives, which often exhibit interesting biological activities.Preparation Methods
Synthetic Routes:: The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)benzamide involves several steps. While I don’t have specific synthetic details for this compound, it can be prepared through various synthetic routes. Researchers typically employ organic reactions to assemble the thiazole ring and attach the benzyl and benzamide moieties.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. its synthesis likely follows similar principles as laboratory-scale procedures.
Chemical Reactions Analysis
Reactivity:: N-(5-benzyl-1,3-thiazol-2-yl)benzamide can participate in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: May be reduced to corresponding amines.
Substitution: Exhibits nucleophilic substitution reactions at the thiazole nitrogen or benzyl carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including anti-inflammatory and analgesic activities .
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industry: Although industrial applications are limited, its unique structure may inspire novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-(5-benzyl-1,3-thiazol-2-yl)benzamide exerts its effects remains an active area of research. It likely interacts with specific proteins or receptors, modulating cellular processes.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, researchers often compare N-(5-benzyl-1,3-thiazol-2-yl)benzamide with related thiazole derivatives. Its distinct structure and reactivity set it apart from other compounds in this class.
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H14N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,19,20) |
InChI Key |
MOJSCRRSJSQFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136571.png)
![N-(2,5-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136578.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136587.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136593.png)
}-N-(4-bromopheny l)acetamide](/img/structure/B12136607.png)

![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)
![2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B12136638.png)

![10-(3,4-dimethoxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B12136654.png)
![N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12136655.png)


